molecular formula C12H12F3NO B13483835 1-Benzoyl-3-(trifluoromethyl)pyrrolidine

1-Benzoyl-3-(trifluoromethyl)pyrrolidine

Cat. No.: B13483835
M. Wt: 243.22 g/mol
InChI Key: ZXJSOJAIGVDUDQ-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(trifluoromethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a benzoyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Benzoyl-3-(trifluoromethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is typically carried out under catalytic asymmetric conditions to ensure the formation of the desired stereoisomer. Industrial production methods may involve the large-scale application of this synthetic route, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Benzoyl-3-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl or trifluoromethyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoyl-3-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(trifluoromethyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets by influencing the electronic properties and steric interactions. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Benzoyl-3-(trifluoromethyl)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group, which imparts unique electronic and steric effects, similar to this compound.

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

phenyl-[3-(trifluoromethyl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-6-7-16(8-10)11(17)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

ZXJSOJAIGVDUDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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